(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride typically involves the incorporation of deuterium atoms into the amino acid backbone. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including amination and acidification steps, to introduce the amino and carboxyl groups respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of biotechnological methods to incorporate deuterium into the amino acid during its biosynthesis. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.
Scientific Research Applications
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its enhanced stability and reduced metabolic rate compared to non-deuterated analogs.
Industry: Utilized in the development of deuterated drugs and other chemical products with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to different biological effects compared to its non-deuterated counterpart. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,4-diaminobutanoic acid: The non-deuterated analog of the compound.
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid: The free acid form without the dihydrochloride salt.
Uniqueness
The uniqueness of (2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts enhanced stability and altered metabolic properties. This makes it a valuable tool in scientific research and potential therapeutic applications where stability and reduced metabolic rate are desired.
Properties
Molecular Formula |
C4H12Cl2N2O2 |
---|---|
Molecular Weight |
196.08 g/mol |
IUPAC Name |
(2R)-2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1/i1D2,2D2,3D;; |
InChI Key |
CKAAWCHIBBNLOJ-PXHPVWOVSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])N)N.Cl.Cl |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.